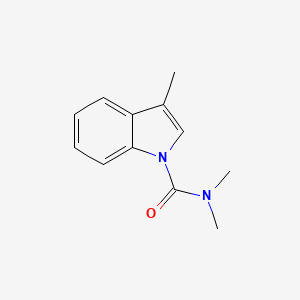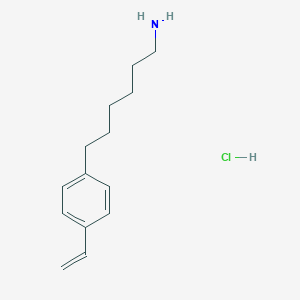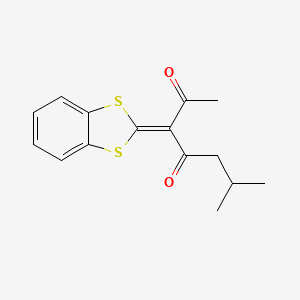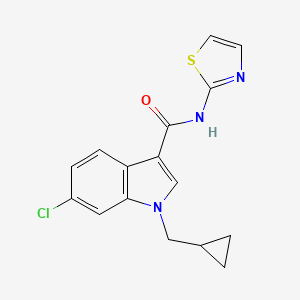![molecular formula C11H7BrN4O2 B15159233 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline CAS No. 832748-17-1](/img/structure/B15159233.png)
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a nitro group at the 2nd position on the imidazoquinoline ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the condensation of glyoxal with ammonia or primary amines.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group can be introduced using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazoquinoline derivatives.
Scientific Research Applications
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitroimidazole: Similar structure but lacks the quinoline ring.
3-Methyl-2-nitroimidazo[1,2-a]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
5-Bromo-3-methyl-2-nitroimidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring.
Uniqueness
5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline is unique due to the presence of both the imidazole and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
CAS No. |
832748-17-1 |
|---|---|
Molecular Formula |
C11H7BrN4O2 |
Molecular Weight |
307.10 g/mol |
IUPAC Name |
5-bromo-3-methyl-2-nitroimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H7BrN4O2/c1-15-8-5-7(12)9-6(3-2-4-13-9)10(8)14-11(15)16(17)18/h2-5H,1H3 |
InChI Key |
KYSSVRQZJKZVPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C3C(=C2N=C1[N+](=O)[O-])C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


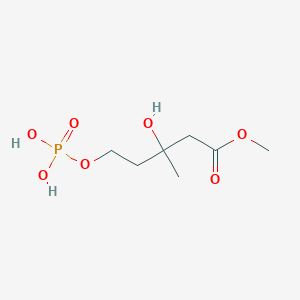
![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
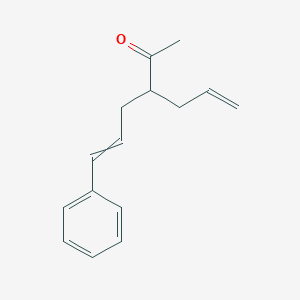
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
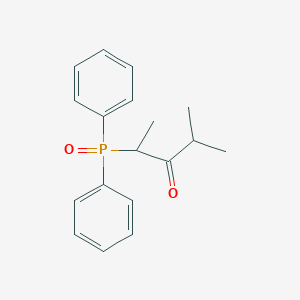
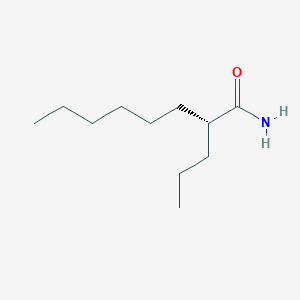
![2-Propanone, 1-[(2S,4R,5R)-5-methyl-2-(2-propenyl)-1,3-dioxan-4-yl]-](/img/structure/B15159218.png)
